3,4-Dimethyl-cyclohex-3-enecarboxylic acid
Overview
Description
3,4-Dimethyl-cyclohex-3-enecarboxylic acid is an organic compound with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol . It is a derivative of cyclohexene, featuring two methyl groups at the 3rd and 4th positions and a carboxylic acid group at the 1st position. This compound is primarily used in research settings, particularly in the fields of proteomics and biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dimethyl-cyclohex-3-enecarboxylic acid can be synthesized through various methods. One common approach involves the Diels-Alder reaction, where 2-methyl-1,3-pentadiene reacts with acrolein to form a mixture of cis- and trans-isomers . The reaction typically requires controlled temperatures and the presence of a catalyst to ensure high yield and selectivity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or recrystallization to isolate the desired isomer. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-cyclohex-3-enecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methyl groups and the carboxylic acid group can participate in substitution reactions, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) for esterification or amines for amidation are commonly employed.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Esters or amides.
Scientific Research Applications
3,4-Dimethyl-cyclohex-3-enecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic properties and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-cyclohex-3-enecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 1,4-dimethylcyclohex-3-ene-1-carboxylate: Similar structure but with a methyl ester group instead of a carboxylic acid.
2,4-Dimethyl-3-cyclohexenecarboxaldehyde: Contains an aldehyde group instead of a carboxylic acid.
Uniqueness
3,4-Dimethyl-cyclohex-3-enecarboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
3,4-Dimethyl-cyclohex-3-enecarboxylic acid (C9H14O2) is an organic compound notable for its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Molecular Formula: C9H14O2
Molecular Weight: 154.21 g/mol
The compound can be synthesized through various methods, with the Diels-Alder reaction being a predominant approach. This reaction typically involves 2-methyl-1,3-pentadiene and acrolein, resulting in a mixture of isomers. In industrial settings, large-scale syntheses often utilize optimized reaction conditions to enhance yield and purity.
This compound interacts with specific molecular targets, such as enzymes and receptors. Its mechanism includes:
- Enzyme Modulation: The compound can bind to active sites on enzymes, altering their conformation and activity.
- Cellular Pathway Influence: It may affect signal transduction pathways, gene expression, and metabolic processes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antitumor Effects: Preliminary studies suggest potential anticancer properties. For instance, compounds derived from similar structures have shown significant cytotoxicity against various cancer cell lines .
- Anti-inflammatory Activity: There is emerging evidence that the compound may exert anti-inflammatory effects through modulation of key signaling pathways such as NF-kB .
Case Studies and Research Findings
A variety of studies have been conducted to assess the biological effects of this compound:
Comparison with Similar Compounds
The biological activity of this compound can be compared with other compounds in its class:
Compound | Structure | Biological Activity |
---|---|---|
Methyl 1,4-dimethylcyclohex-3-ene-1-carboxylate | Ester form | Similar enzyme interactions but different pharmacokinetics |
2,4-Dimethyl-3-cyclohexenecarboxaldehyde | Aldehyde group | Notable for its reactivity but less explored for biological activity |
Properties
IUPAC Name |
3,4-dimethylcyclohex-3-ene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-6-3-4-8(9(10)11)5-7(6)2/h8H,3-5H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHBXKQTJHREJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(CC1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90466439 | |
Record name | 3,4-Dimethyl-cyclohex-3-enecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90466439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23182-07-2 | |
Record name | 3,4-Dimethyl-cyclohex-3-enecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90466439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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